tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H18FNO3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and is characterized by the presence of a fluoromethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of oxetane derivatives with fluoromethylating agents and tert-butyl carbamate. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Carbamate Formation: The final step involves the reaction of the fluoromethylated oxetane with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of fluoromethylated derivatives.
Scientific Research Applications
tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate: Similar in structure but with a hydroxymethyl group instead of a fluoromethyl group.
tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate: Contains an aminomethyl group instead of a fluoromethyl group.
Uniqueness
tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C10H18FNO3 |
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Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl N-[[3-(fluoromethyl)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
JUQJHDHLFXABSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CF |
Origin of Product |
United States |
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